molecular formula C9H9BrClN B1290960 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene CAS No. 951886-60-5

2-Bromo-4-(6-chloro-3-pyridyl)-1-butene

Cat. No.: B1290960
CAS No.: 951886-60-5
M. Wt: 246.53 g/mol
InChI Key: XQIGAKUAOZFEQH-UHFFFAOYSA-N
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Description

2-Bromo-4-(6-chloro-3-pyridyl)-1-butene is a halogenated organic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and a butene chain bearing a bromine atom at the 2-position. The bromine and chlorine substituents enhance its electrophilicity, enabling participation in cross-coupling or nucleophilic substitution reactions.

Properties

IUPAC Name

5-(3-bromobut-3-enyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c1-7(10)2-3-8-4-5-9(11)12-6-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIGAKUAOZFEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CN=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641244
Record name 5-(3-Bromobut-3-en-1-yl)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-60-5
Record name 5-(3-Bromobut-3-en-1-yl)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene typically involves the bromination of 4-(6-chloro-3-pyridyl)-1-butene. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(6-chloro-3-pyridyl)-1-butene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-azido-4-(6-chloro-3-pyridyl)-1-butene or 2-thio-4-(6-chloro-3-pyridyl)-1-butene.

    Oxidation: Formation of 2-bromo-4-(6-chloro-3-pyridyl)-1-butanol or 2-bromo-4-(6-chloro-3-pyridyl)-1-butanone.

    Reduction: Formation of 2-bromo-4-(6-chloro-3-pyridyl)butane.

Scientific Research Applications

2-Bromo-4-(6-chloro-3-pyridyl)-1-butene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function. The compound’s butene chain can also participate in hydrophobic interactions, further modulating its effects.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Hypothetical Physicochemical Properties (Inferred from Evidence)
Property 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene 2-Bromo-3-methylpyridine Quasi-poly(1-butene)
Molecular Weight (g/mol) ~266.5 172.02 Variable (polymer)
Water Solubility Low (halogenated aromatic) Low Hydrophobic (modified: 59.4° contact angle)
Thermal Stability Moderate (dehalogenation risk) High High (post-functionalization)

Key Insights :

  • The target’s halogenated structure may limit water solubility but enhance stability in organic solvents.
  • Thiol-ene modifications, as demonstrated in , could render derivatives more hydrophilic, analogous to poly(3-caprolactone)-grafted polymers.

Biological Activity

2-Bromo-4-(6-chloro-3-pyridyl)-1-butene is a halogenated organic compound that exhibits significant biological activity. Its unique structural features, including the presence of bromine and chlorine atoms, contribute to its reactivity and interaction with various biological targets. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and industry.

2-Bromo-4-(6-chloro-3-pyridyl)-1-butene can undergo several chemical reactions, including substitution, oxidation, and reduction. The bromine atom can be substituted with nucleophiles such as amines or thiols, while the butene chain can be oxidized to form corresponding alcohols or ketones. These reactions are crucial for its biological interactions.

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The halogen atoms can form halogen bonds with target molecules, influencing their activity. Additionally, the butene chain may participate in hydrophobic interactions, modulating the compound's effects on biological systems.

Anticancer Potential

The compound has also been explored for its anticancer properties. Halogenated compounds are known to interfere with cell proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene may exhibit similar effects, although further research is needed to establish its efficacy and mechanisms in cancer treatment .

Study on Antimicrobial Activity

In a comparative study involving various pyridyl derivatives, compounds structurally related to 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene were tested for antibacterial activity. Results indicated that these derivatives displayed significant inhibition against Micrococcus luteus, suggesting a promising avenue for developing new antibiotics based on this scaffold .

Research on Anticancer Activity

A recent investigation into halogenated compounds revealed that certain derivatives exhibited cytotoxic effects on human cancer cell lines. While 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene was not directly tested, its structural characteristics align with those of effective anticancer agents identified in the study. This correlation warrants further exploration into its potential as an anticancer drug .

Applications

Medicinal Chemistry : The compound is being investigated for potential therapeutic applications due to its biological activity. Its ability to interact with key biomolecules positions it as a candidate for drug development.

Chemical Synthesis : As an intermediate in organic synthesis, 2-Bromo-4-(6-chloro-3-pyridyl)-1-butene serves as a building block for more complex molecules used in pharmaceuticals and agrochemicals.

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